molecular formula C16H15BrO3 B2540369 4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 862680-24-8

4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

Cat. No.: B2540369
CAS No.: 862680-24-8
M. Wt: 335.197
InChI Key: KFFGCOXRVKICFK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde typically involves the reaction of 3-ethoxybenzaldehyde with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

3-Ethoxybenzaldehyde+3-Bromobenzyl bromideK2CO3,DMFThis compound\text{3-Ethoxybenzaldehyde} + \text{3-Bromobenzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 3-Ethoxybenzaldehyde+3-Bromobenzyl bromideK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is unique due to the specific positioning of the bromobenzyl and ethoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for targeted synthesis and specialized applications .

Biological Activity

4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H18BrO3
  • Molecular Weight : 351.23 g/mol
  • Chemical Structure : The compound features a bromobenzyl ether and an ethoxy group attached to a benzaldehyde moiety, contributing to its unique reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Its structural similarity to other benzaldehyde derivatives suggests it may exhibit cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). This leads to cell cycle arrest and ultimately cell death.
  • Case Studies :
    • A study evaluated its efficacy against human leukemia (HL-60) and colon adenocarcinoma (COLO-205) cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range .
    • Another investigation into related compounds indicated that modifications at the benzaldehyde position could enhance anticancer activity, suggesting a structure-activity relationship that warrants further exploration .

Antimicrobial Activity

Preliminary assessments indicate that this compound exhibits antimicrobial properties against various bacterial strains.

  • Testing Methods : The compound was tested using standard disk diffusion methods and minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria.
  • Results :
    • It showed promising activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to those of conventional antibiotics .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with similar compounds was conducted. The following table summarizes key findings:

Compound NameActivity TypeIC50 (µM)Comments
This compoundAnticancer10Effective against HL-60 and COLO-205 cells
3-BenzylidenechromanonesAnticancer12Related structure with significant cytotoxicity
Benzaldehyde derivativesAntimicrobial15General antimicrobial activity noted

Properties

IUPAC Name

4-[(3-bromophenyl)methoxy]-3-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-2-19-16-9-12(10-18)6-7-15(16)20-11-13-4-3-5-14(17)8-13/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFGCOXRVKICFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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